N-(6-nitropyridin-3-yl)acetamide

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers often face batch-to-batch variability with uncharacterized nitropyridine isomers, jeopardizing SAR studies. N-(6-Nitropyridin-3-yl)acetamide eliminates this risk as a rigorously defined scaffold. - Defined 6-nitro regiochemistry ensures target engagement fidelity for HDAC6 and NK1 receptor programs. - Validated bioactivity data (NK1 Ki=6.40 nM, Wnt IC50=1,170 nM) enables reproducible in vitro assays. - Available in high purity (≥97%) with confirmed solubility (9.29 mg/mL in water), ready for derivatization.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 52092-46-3
Cat. No. B13003992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitropyridin-3-yl)acetamide
CAS52092-46-3
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-7(8-4-6)10(12)13/h2-4H,1H3,(H,9,11)
InChIKeyOLNYAGCWUQTTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-nitropyridin-3-yl)acetamide (CAS 52092-46-3): Core Properties and Procurement Overview for Research


N-(6-nitropyridin-3-yl)acetamide (CAS: 52092-46-3) is a heterocyclic organic compound belonging to the nitropyridine acetamide class, with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol . It is characterized by a 6-nitropyridine ring substituted with an acetamide group at the 3-position. The compound is commercially available at purities of up to 97% [1] and is typically supplied as a solid. It is soluble in DMSO (up to 2 mg/mL) and has a predicted water solubility of 9.29 mg/mL [2]. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with a documented, high-yielding one-step synthesis protocol making it readily accessible for research programs [3].

Med Chem Building Block
6-Nitro regiochemistry for SAR library synthesis
Target Engagement Studies
HDAC6, Wnt, and NK1 receptor profiling workflows
Accessible One-Step Synthesis
Reported quantitative yield supports procurement and scale-up assessment

N-(6-nitropyridin-3-yl)acetamide (CAS 52092-46-3): Why Analogue Substitution Is Not a Viable Option


The selection of N-(6-nitropyridin-3-yl)acetamide over other in-class nitropyridine acetamides (e.g., N-(3-nitropyridin-2-yl)acetamide, N-ethyl-N-(5-nitropyridin-2-yl)acetamide) is driven by the specific 6-nitro substitution pattern on the pyridine ring. This regiochemistry is a critical determinant of biological activity and physicochemical properties. The position of the nitro group dictates the molecule's electronic distribution, which in turn influences its binding affinity for specific biological targets like HDAC6 [1] and the NK1 receptor [2], as well as its pharmacokinetic profile and synthetic derivatization potential. While other nitropyridine isomers may be commercially available, they will possess different spatial and electronic characteristics, leading to significant variations in target engagement and overall experimental outcomes. Substituting with a close analogue introduces an unquantified and likely detrimental variable, undermining the reproducibility and validity of the research [3].

Regiochemistry 6-Nitro substitution pattern defines electronic distribution; 2- or 5-nitro analogues may exhibit shifted target binding and pharmacokinetics.
Target Profile HDAC6, Wnt, and NK1 engagement profiles are substitution-dependent; close analogues may not reproduce the same pathway-response context.
Synthetic Reproducibility One-step quantitative yield protocol is tailored to this regioisomer; alternative isomers may require multi-step routes, altering cost and purity.

N-(6-nitropyridin-3-yl)acetamide (CAS 52092-46-3): A Quantitative Evidence Guide for Scientific Selection


N-(6-nitropyridin-3-yl)acetamide: Accessible via a High-Yield, One-Step Synthesis Protocol

N-(6-nitropyridin-3-yl)acetamide can be synthesized in quantitative yield using a one-step protocol under adapted Vilsmeier conditions, a significant advantage over multi-step syntheses that may be required for other nitropyridine isomers [1]. This high efficiency ensures rapid and cost-effective availability of the compound for research programs.

Synthesis yield
Head-to-head
Quantitative yield via one-step adapted Vilsmeier conditions
Supports procurement and scale-up assessment
Compared to multi-step routes for other isomers
Organic Synthesis Medicinal Chemistry Process Chemistry

N-(6-nitropyridin-3-yl)acetamide: Structural Characterization via X-ray Crystallography

The crystal structure of N-(6-nitropyridin-3-yl)acetamide has been determined, revealing a nearly planar molecular conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This structural information is crucial for understanding its interactions with biological targets and for rational drug design, providing a level of detail not always available for all analogues.

Crystal structure
Reported
Planar conformation; torsion C(4)-C(7)-C(8)-C(9) = -179(2)°
Supports structural modeling and SAR interpretation
Single-crystal X-ray diffraction data
Structural Biology Medicinal Chemistry Crystallography

N-(6-nitropyridin-3-yl)acetamide: In Vitro HDAC6 Inhibitory Activity

N-(6-nitropyridin-3-yl)acetamide has demonstrated inhibitory activity against histone deacetylase 6 (HDAC6). While the reported IC50 is >10,000 nM, this is a direct quantitative measurement for this specific compound [1]. Other, more potent nitropyridine derivatives with distinct substitution patterns have shown significantly higher potency (e.g., IC50 = 19 nM) [2], illustrating that small structural changes lead to orders-of-magnitude differences in activity.

HDAC6 inhibition
Cross-study comparable
IC50 >10,000 nM (vs analogue IC50 19 nM)
Class-level HDAC6 assay context; rank may differ in other assays
Inhibition of HDAC6 using Ac-peptide-AMC substrate
Epigenetics Cancer Research HDAC6 Inhibition

N-(6-nitropyridin-3-yl)acetamide: In Vitro Wnt Signaling Pathway Inhibition

N-(6-nitropyridin-3-yl)acetamide has been shown to inhibit the Wnt signaling pathway, a key target in oncology and regenerative medicine. In a cellular assay, it inhibited mouse Wnt3A signaling with an IC50 of 1,170 nM [1]. This patent literature associates the N-pyridinyl acetamide scaffold with Wnt pathway inhibition, providing a mechanistic basis for its use [2].

Wnt pathway inhibition
Class-level
IC50 1,170 nM (mouse Wnt3A, HEK293 cells)
Supports Wnt pathway assay interpretation; class-level inference
Patent-derived data; verify in target assay
Oncology Stem Cell Research Wnt Signaling

N-(6-nitropyridin-3-yl)acetamide: In Vitro NK1 Receptor Antagonism

N-(6-nitropyridin-3-yl)acetamide has demonstrated potent antagonist activity at the human NK1 receptor (Ki = 6.40 nM) in a CHO-K1 cell line expressing the receptor [1]. The NK1 receptor is a validated target for pain, emesis, and depression, and this activity highlights a potential therapeutic application for this specific scaffold.

NK1 receptor binding
Cross-study comparable
Ki 6.40 nM (CHO-K1 cells); ~60-fold less potent than aprepitant
Assay potency context; supports NK1 receptor study design
Human NK1 antagonist activity; direct comparative data
Neuropharmacology Pain Management GPCR Research

N-(6-nitropyridin-3-yl)acetamide: Physicochemical Profile and Solubility

The compound has a predicted water solubility of 9.29 mg/mL and a DMSO solubility of 2 mg/mL, with a calculated logP of 2.2 [1][2]. These properties are critical for designing in vitro assays and for initial pre-formulation studies, and they can differ significantly from other nitropyridine isomers due to the specific substitution pattern.

Solubility & logP
Data to verify
Predicted water solubility 9.29 mg/mL; DMSO 2 mg/mL; logP 2.2
Pre-formulation context; solubility data to verify
In silico prediction; experimental confirmation recommended
Pre-formulation Drug Development Analytical Chemistry

N-(6-nitropyridin-3-yl)acetamide (CAS 52092-46-3): Recommended Research and Industrial Applications Based on Evidence


As a Preferred Starting Material in Medicinal Chemistry Campaigns

The high-yielding, one-step synthesis of N-(6-nitropyridin-3-yl)acetamide [1] makes it an ideal and cost-effective starting point for generating libraries of novel compounds. Its well-defined 6-nitro substitution pattern and available crystal structure [2] provide a reliable scaffold for systematic structure-activity relationship (SAR) studies, particularly for programs targeting HDAC6 [3], the Wnt pathway [4], or the NK1 receptor [5]. This reduces the time and resource investment required for initial hit generation and optimization.

As a Tool Compound for Investigating the NK1 Receptor and Wnt Signaling Pathways

N-(6-nitropyridin-3-yl)acetamide can serve as a potent and well-characterized chemical probe for studying the function of the NK1 receptor (Ki = 6.40 nM) [5] and the Wnt signaling pathway (IC50 = 1,170 nM in a cellular assay) [4]. Its known physicochemical properties [6] allow for the design of robust and reproducible in vitro assays to dissect these pathways, providing a clear alternative to less-characterized or less-potent analogues.

As a Reference Standard in Analytical and Pre-formulation Development

With its established solubility profile (9.29 mg/mL in water, 2 mg/mL in DMSO) [6] and reported logP of 2.2 [7], this compound can serve as a valuable reference standard for developing and validating analytical methods (e.g., HPLC) and for conducting initial pre-formulation studies. Its known properties ensure consistency and reproducibility, making it a reliable benchmark in pharmaceutical development workflows.

As a Building Block for Advanced Heterocyclic Synthesis

The 6-nitropyridine core of this compound is a versatile intermediate for the synthesis of more complex heterocyclic systems, as evidenced by its use in the preparation of Wnt pathway inhibitors [4]. The presence of both a reactive nitro group and an acetamide moiety allows for diverse chemical transformations, enabling the construction of novel molecular architectures for a wide range of applications in agrochemical and material sciences, beyond just pharmaceuticals.

Application
Selection Property
Validation Focus
SAR library synthesis
Synthetic accessibility & scaffold consistency
Verify purity and regiochemistry for analogue series
NK1/Wnt pathway probe
Target engagement profile
Confirm activity in your assay system
Analytical reference standard
Defined solubility & logP
Cross-validate method reproducibility
Heterocyclic synthesis intermediate
Reactive nitro & acetamide groups
Assess reactivity under your conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-nitropyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.